4-Bromo-2-fluoro-1-nitrobenzene
Overview
Description
4-Bromo-2-fluoro-1-nitrobenzene is a compound that is not directly studied in the provided papers, but its structural analogs and related compounds have been investigated. These studies provide insights into the reactivity, synthesis, and properties of halogenated nitrobenzenes, which can be extrapolated to understand 4-Bromo-2-fluoro-1-nitrobenzene.
Synthesis Analysis
The synthesis of halogenated nitrobenzenes typically involves multi-step reactions starting from simpler aromatic compounds. For instance, 1-bromo-2,4-dinitrobenzene was synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1,4-bis(bromomethyl)-2-fluorobenzene was synthesized from p-xylene through nitration, reduction, diazotization, and bromination steps . These methods suggest that the synthesis of 4-Bromo-2-fluoro-1-nitrobenzene could also be achieved through a sequence of carefully controlled reactions, possibly starting from a fluorobenzene derivative and introducing the bromo and nitro groups through halogenation and nitration reactions.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of halogenated benzene derivatives have been studied using spectroscopic methods and density functional theory (DFT) calculations. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and the molecular geometry and vibrational frequencies were calculated using DFT methods . These studies provide a foundation for predicting the molecular structure of 4-Bromo-2-fluoro-1-nitrobenzene, which would likely show similar influences of the bromine and fluorine atoms on the benzene ring's geometry and vibrational modes.
Chemical Reactions Analysis
The reactivity of halogenated nitrobenzenes in various solvents and conditions has been explored. The electrochemical reduction of 1-bromo-4-nitrobenzene in an ionic liquid was found to proceed via an EC mechanism, leading to the formation of arylzinc products . Another study showed that the radical anion of 1-bromo-4-nitrobenzene is more reactive in an ionic liquid compared to conventional solvents, suggesting that the solvent environment can significantly influence the reactivity . These findings indicate that the chemical reactions involving 4-Bromo-2-fluoro-1-nitrobenzene would also be sensitive to the choice of solvent and conditions, potentially leading to a variety of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated nitrobenzenes are determined by their molecular structure and substituents. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, have been studied using time-dependent DFT (TD-DFT) for 1-bromo-3-fluorobenzene . These properties are crucial for applications in medicinal and pharmaceutical agents, organic dyes, and electroluminescent materials . The thermodynamic properties, such as heat capacities, entropies, enthalpy changes, and their temperature dependence, have also been calculated for these compounds . These analyses would be relevant for understanding the behavior of 4-Bromo-2-fluoro-1-nitrobenzene under different conditions and for its potential applications.
Scientific Research Applications
Vibrational Analysis
A study conducted a zero-order normal coordinate analysis for in-plane and out-of-plane vibrations of trisubstituted benzenes, including compounds related to 4-Bromo-2-fluoro-1-nitrobenzene. This research provided valuable data for the vibrational assignments of the fundamentals of these molecules, which is crucial for understanding their physical and chemical properties (Reddy & Rao, 1994).
Synthesis of Derivatives
The synthesis of derivatives of nitrobenzenes, including those structurally similar to 4-Bromo-2-fluoro-1-nitrobenzene, has been extensively researched. One study focused on synthesizing a compound by reacting commercial dimethoxybenzene with nitric acid, indicating the chemical versatility and potential applications of these compounds in various fields (Sweeney, McArdle & Aldabbagh, 2018).
Radiochemical Synthesis
Research into the synthesis of radiolabeled compounds, like N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane, involves precursor molecules that are structurally similar to 4-Bromo-2-fluoro-1-nitrobenzene. These studies are crucial for advancing diagnostic and therapeutic applications, especially in nuclear medicine and molecular imaging (Klok et al., 2006).
Solar Cell Enhancement
1-Bromo-4-Nitrobenzene, closely related to 4-Bromo-2-fluoro-1-nitrobenzene, has been used to improve the power conversion efficiency of polymer solar cells. This highlights the compound's role in enhancing renewable energy technologies (Fu et al., 2015).
Battery Technology
In the field of energy storage, derivatives of 4-Bromo-2-fluoro-1-nitrobenzene like 4-bromo-2-fluoromethoxybenzene have been used as bi-functional electrolyte additives for lithium-ion batteries. This research contributes to the development of safer and more efficient batteries (Zhang, 2014).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-fluoro-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCWSOYHHXXWSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382608 | |
Record name | 4-Bromo-2-fluoro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-1-nitrobenzene | |
CAS RN |
321-23-3 | |
Record name | 4-Bromo-2-fluoro-1-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-fluoro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-fluoro-1-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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